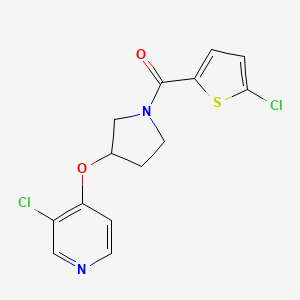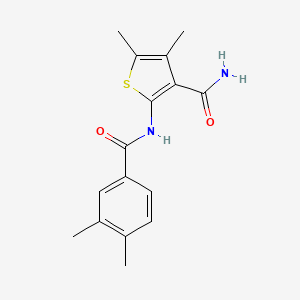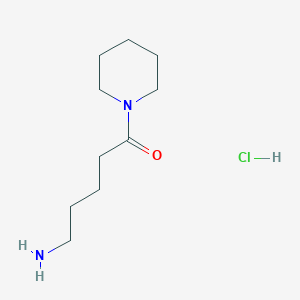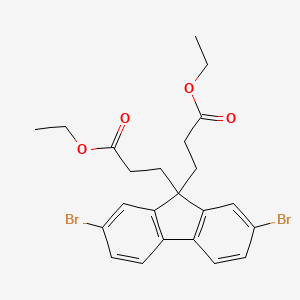![molecular formula C16H16ClN5O3S B2594897 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyethyl)acetamide CAS No. 1005293-60-6](/img/structure/B2594897.png)
2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyethyl)acetamide” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidine core, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are known for their diverse biological activities and are often used in the development of new drugs .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization Studies on compounds with structural similarities emphasize the importance of chloroacetamide and pyrazolo[3,4-d]pyrimidine moieties in synthesizing novel organic compounds. For instance, chloroacetamides, including alachlor and metazachlor, are noted for their selective herbicidal activity, demonstrating the utility of chloroacetamide derivatives in agricultural chemistry (Weisshaar & Böger, 1989). Similarly, research on pyrazolo[3,4-d]pyrimidine derivatives has explored their synthesis and in vitro cytotoxic activity against cancer cell lines, highlighting their potential as anticancer agents (Al-Sanea et al., 2020).
Antimicrobial and Anticancer Applications Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized, showing anti-inflammatory and analgesic properties. These compounds were evaluated for their COX-1/COX-2 inhibition, demonstrating significant anti-inflammatory activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Moreover, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized with evaluations of their antitumor activity against human breast adenocarcinoma cell lines, suggesting a path for developing new cancer therapies (El-Morsy, El-Sayed, & Abulkhair, 2017).
Radioligand Development for Imaging In the context of diagnostic imaging, the synthesis of selective radioligands for imaging translocator proteins with PET has been explored, indicating the relevance of pyrazolo[1,5-a]pyrimidineacetamides in developing diagnostic tools (Dollé et al., 2008).
Antimicrobial Activity The antimicrobial activity of new heterocycles incorporating antipyrine moiety has been investigated, showing that these compounds exhibit significant antimicrobial properties, which could be beneficial in designing new antimicrobial drugs (Bondock et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O3S/c1-25-7-6-18-13(23)9-26-16-20-14-12(15(24)21-16)8-19-22(14)11-4-2-10(17)3-5-11/h2-5,8H,6-7,9H2,1H3,(H,18,23)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIAVHMFKROIPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NC2=C(C=NN2C3=CC=C(C=C3)Cl)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

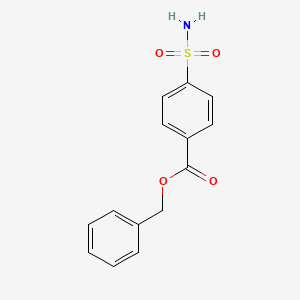
![N-[1-(5-Fluoro-1H-indol-3-yl)propan-2-yl]prop-2-enamide](/img/structure/B2594816.png)
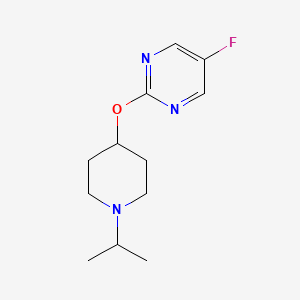
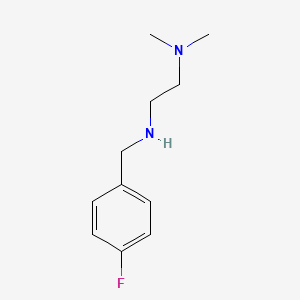
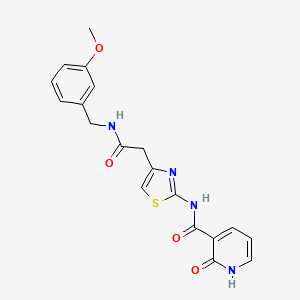
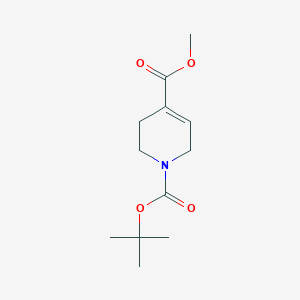
![2-{[4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2594824.png)
